5-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide
Overview
Description
5-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 5-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling with Pyridine Carboxamide: The final step involves coupling the benzoxazole derivative with pyridine-3-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Chemical Reactions Analysis
5-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Research: It has been used as a probe to study enzyme activities and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide can be compared with other benzoxazole derivatives such as:
2-phenylbenzoxazole: Known for its antimicrobial properties.
5-bromo-2-phenylbenzoxazole: Similar in structure but lacks the pyridine carboxamide moiety.
N-(2-phenyl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide: Similar but without the bromine atom.
The presence of the bromine atom and the pyridine carboxamide moiety in this compound makes it unique and potentially more versatile in its applications .
Properties
IUPAC Name |
5-bromo-N-(2-phenyl-1,3-benzoxazol-5-yl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O2/c20-14-8-13(10-21-11-14)18(24)22-15-6-7-17-16(9-15)23-19(25-17)12-4-2-1-3-5-12/h1-11H,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQRBEQOZZWKMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CN=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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